molecular formula C12H14N2OS B1363966 [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol CAS No. 338414-90-7

[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol

Cat. No. B1363966
M. Wt: 234.32 g/mol
InChI Key: FMJGFHYBHKEGDL-UHFFFAOYSA-N
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Description

“[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol” is a chemical compound with the CAS Number: 338414-90-7 . It has a molecular weight of 234.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol” is a solid substance . It has a molecular weight of 234.32 .

Scientific Research Applications

Anti-platelet and Vasodilatory Activities

5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives, including [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol, were synthesized and found to exhibit significant anti-platelet and vasodilatory activities. These compounds inhibited enzymes involved in the platelet aggregation cascade such as cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase. Particularly, compounds 26 and 33 demonstrated strong inhibition of platelet aggregation and were also noted for their potent vasodilatory activity, with no observed toxicity at high doses (Tanaka et al., 1994).

Angiotensin II Receptor Antagonism

A series of compounds, including [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol derivatives, were explored as novel AT1-selective angiotensin II receptor antagonists. These compounds were designed using computer-assisted modeling techniques and synthesized with novel procedures. The best antagonists demonstrated potent activity in inhibiting angiotensin-induced blood pressure increase in rats (Bovy et al., 1993).

Antihyperglycemic Properties

In the context of type II diabetes, 1-benzyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-alkylpiperazines, a family including [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol, were found to have antihyperglycemic properties. These compounds were evaluated in vivo using glucose tolerance tests on a rat model of diabetes. Some compounds significantly improved glucose tolerance, suggesting their potential utility as antidiabetic agents (Rondu et al., 1997).

Anticonvulsant Activity

A class of compounds known as (arylalkyl)imidazoles, including [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol derivatives, demonstrated significant anticonvulsant activities. These compounds were highly selective, displaying potent antielectroshock activity with minimal effects against clonic seizures or ataxia. They were also observed to interact with cytochrome P-450, influencing the metabolism of other antiepileptic drugs (Robertson et al., 1986).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

(3-benzyl-2-methylsulfanylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJGFHYBHKEGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383708
Record name [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol

CAS RN

338414-90-7
Record name [1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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